1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Description
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS: 1007999-30-5) is a sulfonamide derivative featuring a pyrrolidine-2-carboxylic acid backbone substituted with a 5-chlorothiophene-2-sulfonyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and catalytic properties.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVXUYVAIIWBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
The target molecule can be dissected into three key components:
- Pyrrolidine-2-carboxylic acid core : Provides the bicyclic framework and carboxylic acid functionality.
- 5-Chlorothien-2-ylsulfonyl group : Introduces electrophilic sulfonamide linkage and halogenated heterocycle.
- Stereochemical integrity : Critical for bioactivity, necessitating enantioselective synthesis or resolution.
Retrosynthetic pathways converge on late-stage sulfonylation of a pyrrolidine intermediate or early-stage incorporation of the sulfonyl moiety during ring formation.
Synthetic Routes to this compound
Route 1: Pyrrolidine Ring Formation Followed by Sulfonylation
Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives
The pyrrolidine core is constructed via cyclization or reduction strategies. A representative method involves:
- Starting material : L-proline or its ester derivatives.
- Protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups shield the amine during subsequent reactions. For example, methyl pyrrolidine-2-carboxylate is Boc-protected to yield 2 (Scheme 1).
- Functionalization : Alkylation or hydroxylation at the C4 position using NaH and benzyloxymethyl chloride, followed by Pd/C-mediated hydrogenolysis to yield hydroxymethyl intermediates.
Sulfonylation with 5-Chlorothiophene-2-sulfonyl Chloride
- Conditions : The Boc-protected pyrrolidine-2-carboxylate reacts with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine, which is subsequently sulfonylated.
- Hydrolysis : The methyl ester is saponified using LiOH or NaOH to afford the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85 |
| Sulfonylation | 5-Cl-Thiophene-SO₂Cl, TEA | 78 |
| Deprotection | TFA/DCM | 95 |
| Ester Hydrolysis | LiOH, THF/H₂O | 90 |
Challenges :
Route 2: Catalytic Hydrogenation of Unsaturated Precursors
Synthesis of Δ³-Pyrroline Intermediate
- Cyclization : Formic mixed anhydrides (e.g., formic pivalic anhydride) cyclize γ-amino acids to Δ³-pyrroline carboxylates under strong bases like LHMDS.
- Hydrogenation : Pd/C or PtO₂ catalyzes hydrogenation of the double bond, yielding cis-pyrrolidine-2-carboxylic acid derivatives.
Post-Hydrogenation Sulfonylation
- The hydrogenated product undergoes sulfonylation as in Route 1, ensuring retention of stereochemistry.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Formic pivalic anhydride, LHMDS | 65 |
| Hydrogenation | H₂ (1 atm), Pd/C | 88 |
| Sulfonylation | 5-Cl-Thiophene-SO₂Cl, TEA | 72 |
Advantages :
Route 3: Direct C-H Activation for Sulfonyl Group Introduction
C-H Sulfonylation on Pyrrolidine
- Catalytic System : Pd(OAc)₂/Ag₂CO₃ enables direct sulfonylation of Boc-protected pyrrolidine at the C1 position using 5-chlorothiophene-2-sulfonyl chloride.
- Conditions : Conducted in DMF at 80°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Yield | 68% |
| Selectivity | >90% (mono-sulfonylated) |
Limitations :
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Route 1 | High modularity | Multiple protection steps | 58 |
| Route 2 | Stereochemical control | Requires high-pressure H₂ | 62 |
| Route 3 | Step economy | Moderate regioselectivity | 68 |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, and the pyrrolidine ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Thienyl Derivatives
1-[(5-Bromothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
- Structure : Substitution of chlorine with bromine at the 5-position of the thiophene ring.
- Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to the chloro analog. This could affect pharmacokinetics in biological systems .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
- Structure : Replaces the thienyl group with a chlorinated hydroxyphenyl ring and introduces a ketone at the pyrrolidine 5-position.
- Function : Demonstrated potent antioxidant activity, with some derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .
Aromatic Sulfonyl Derivatives
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic Acid
- Structure : Features a toluenesulfonyl (tosyl) group instead of chlorothienyl.
- Function : Used as a chiral catalyst in asymmetric synthesis (e.g., Simmons-Smith reactions). The methylbenzenesulfonyl group provides steric bulk and electronic modulation, enhancing enantioselectivity .
1-(Indane-5-sulfonyl)pyrrolidine-2-carboxylic Acid
Heterocyclic and Functionalized Derivatives
1-(5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid)
- Structure : Integrates a pyrrolopyridine core instead of pyrrolidine.
Comparative Data Table
Antioxidant Activity
Derivatives with hydroxyphenyl and heterocyclic moieties (e.g., oxadiazole) exhibit superior radical scavenging activity, attributed to their ability to donate hydrogen atoms and stabilize free radicals .
Biological Activity
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS Number: 1007999-30-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyrrolidine ring and a chlorothienyl group, is being investigated for various pharmacological applications, particularly in antibacterial and enzyme inhibition contexts.
- Molecular Formula : C₉H₁₀ClNO₄S₂
- Molecular Weight : 295.8 g/mol
- CAS Number : 1007999-30-5
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
-
Antibacterial Activity :
- Studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- The structure-activity relationship (SAR) suggests that the presence of the sulfonamide moiety contributes significantly to its antibacterial properties.
-
Enzyme Inhibition :
- This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE plays a crucial role in neurotransmission, and its inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Urease inhibition is particularly important for conditions like peptic ulcers and kidney stones . The IC₅₀ values reported for similar compounds range from 0.63 µM to 6.28 µM, indicating potent inhibitory activity .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed through various assays:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong | |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition Studies
The enzyme inhibition profile of the compound is summarized below:
These findings indicate that the compound could serve as a lead structure for developing new therapeutics targeting these enzymes.
Case Studies
Recent studies have focused on synthesizing derivatives of pyrrolidine-based compounds to enhance their biological activities. For instance, modifications in the substituents on the pyrrolidine ring have led to variations in both antibacterial and enzyme inhibitory activities, suggesting that fine-tuning the chemical structure can optimize pharmacological effects .
Q & A
Q. What are the common synthetic routes for 1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid?
Synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives using 5-chlorothiophene-2-sulfonyl chloride under basic conditions. Chiral catalysts (e.g., Evans oxazolidinones) or enantioselective reagents may be employed to control stereochemistry, as demonstrated in analogous pyrrolidine syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like racemization.
Q. How is the structural integrity of this compound confirmed?
Structural confirmation relies on a combination of:
- NMR spectroscopy (1H, 13C, DEPT-135) to verify functional groups and stereochemistry.
- X-ray crystallography for absolute configuration determination, particularly for resolving chiral centers .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>98% by HPLC) .
Q. What are standard assays to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination via broth microdilution.
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Use asymmetric catalysis with chiral ligands (e.g., BINAP derivatives) to enhance enantioselectivity.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis.
- Implement dynamic kinetic resolution to suppress racemization during sulfonylation .
Q. What methodologies resolve contradictions in reported biological activity data?
- Conduct meta-analysis of assay conditions (e.g., pH, buffer composition, cell passage number).
- Validate findings using orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding kinetics vs. isothermal titration calorimetry [ITC] for thermodynamic profiling) .
- Replicate studies in multiple cell lines or enzyme isoforms to rule out model-specific artifacts.
Q. How to study its interaction with target proteins?
- SPR : Quantify binding kinetics (ka, kd) and affinity (KD) in real-time .
- Molecular docking : Predict binding modes using software like AutoDock Vina, followed by mutagenesis to validate critical residues .
- Co-crystallization : Resolve protein-ligand structures via X-ray diffraction (e.g., PDB deposition) to identify key interactions .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO (≤1%) or cyclodextrin-based formulations.
- Prodrug design : Synthesize ester or amide derivatives to enhance bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .
Q. How to differentiate its effects from structurally similar compounds?
- Competitive binding assays : Use radiolabeled analogs (e.g., 3H or 14C) to assess receptor selectivity.
- Metabolomic profiling : Track metabolic fate via LC-MS/MS to identify unique metabolites.
- Comparative molecular field analysis (CoMFA) : Correlate structural variations with activity differences .
Data Analysis and Contradiction Management
Q. How to interpret conflicting crystallographic and computational docking results?
Q. What statistical approaches are recommended for dose-response studies?
- Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50.
- Apply Akaike information criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic curves) .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
